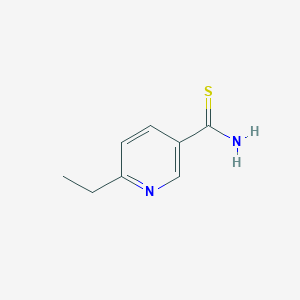

6-Ethylnicotinothioamide

説明

Structure

3D Structure

特性

IUPAC Name |

6-ethylpyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-2-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDRAXYLYFPHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 6 Ethylnicotinothioamide

Established Methodologies for the Synthesis of Nicotinothioamide Scaffolds

The synthesis of nicotinothioamide scaffolds, the core structure of 6-Ethylnicotinothioamide, is typically achieved through several established organic chemistry reactions. These methods focus on the construction of the pyridine (B92270) ring and the introduction of the thioamide functional group.

A common approach involves the use of multicomponent reactions (MCRs), which are highly efficient in generating molecular complexity from simple starting materials in a single step. beilstein-journals.org For nicotinamide (B372718) derivatives, reactions between monothiomalonamide and various aldehydes or malononitrile (B47326) derivatives are often employed. In the context of this compound, the ethyl group at the 6-position would likely be introduced by using an ethyl-substituted aldehyde or a related intermediate during a condensation reaction, such as the Knoevenagel condensation.

Another pathway involves the modification of a pre-formed pyridine ring. For instance, a synthetic route can start from 2-methyl-5-ethylpyridine. This precursor can undergo oxidation to form the corresponding nicotinic acid, which is then converted to the amide and subsequently thionated to yield the thioamide. The thionation step, converting the amide's carbonyl group (C=O) to a thiocarbonyl group (C=S), is classically performed using reagents like Lawesson's reagent or phosphorus pentasulfide.

The table below summarizes some established methods for forming key structural components of nicotinothioamides.

| Reaction Type | Description | Key Reagents/Intermediates | Relevance to Scaffold |

| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. | Ethyl-substituted aldehydes, Monothiomalonamide | Forms the core pyridine ring with the necessary substitution pattern. |

| Gewald Three-Component Reaction | A reaction between a ketone or aldehyde, an α-cyano ester, and elemental sulfur to form a polysubstituted 2-aminothiophene, which can be a precursor to related heterocycles. | Aldehydes, Cyanoacetamides, Sulfur | A versatile MCR for building heterocyclic scaffolds that can be adapted. beilstein-journals.org |

| Thionation of Amides | Conversion of a carboxamide to a thioamide. | Lawesson's Reagent, Phosphorus Pentasulfide (P₄S₁₀) | Directly introduces the thioamide functional group onto the nicotinamide scaffold. |

| Oxidation & Esterification | Oxidation of an alkyl-substituted pyridine followed by esterification to create a functional handle for further conversion. | Nitric Acid, Sulfuric Acid, Alcohols | Used to prepare nicotinic acid esters from precursors like 2-methyl-5-ethylpyridine. |

Development of Novel Derivatization and Functionalization Pathways for this compound Analogs

The this compound molecule possesses several reactive sites, primarily the thioamide group and the pyridine ring, which allow for a variety of chemical transformations to produce novel analogs.

The thioamide group is a versatile functional group. It can undergo:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), the thioamide can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The thioamide group can be reduced to the corresponding amine (aminomethyl group) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution/Cyclization: The sulfur atom is nucleophilic, and the carbon atom is electrophilic, allowing for reactions with various electrophiles and nucleophiles. It can be a key component in the synthesis of sulfur-containing heterocyclic compounds, such as thiazoles. beilstein-journals.org For example, reaction with α-haloketones can lead to the formation of a thiazole (B1198619) ring fused or attached to the pyridine scaffold.

The pyridine ring can also be functionalized, although the presence of an electron-withdrawing thioamide group deactivates the ring towards electrophilic aromatic substitution. Nucleophilic aromatic substitution (SNAr) reactions are more plausible if a suitable leaving group is present on the ring.

The table below outlines potential derivatization pathways.

| Reaction Type | Reagents | Resulting Functional Group/Scaffold | Potential Application |

| Oxidation | H₂O₂, m-CPBA | Sulfoxide, Sulfone | Modulating electronic properties and solubility. |

| Reduction | LiAlH₄ | Amine | Introducing a basic aminomethyl group. |

| S-Alkylation | Alkyl halides (e.g., CH₃I) | Thioimidate ester | Creating an intermediate for substitution reactions. |

| Cyclocondensation | α-Haloketones | Thiazole ring | Building more complex heterocyclic systems. |

| N-Acylation/Alkylation | Acyl chlorides, Alkyl halides | N-substituted thioamide | Exploring structure-activity relationships at the nitrogen atom. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comunipd.it These principles can be applied to the synthesis of this compound to enhance sustainability and efficiency.

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. researchgate.net Optimizing reaction conditions to maximize yield and minimize byproducts is a key goal.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Multicomponent reactions are inherently atom-economical.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled. solubilityofthings.com Developing catalytic methods for the key bond-forming steps in the synthesis of this compound would be a significant green advancement.

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. nih.gov Performing reactions at ambient temperature and pressure, or using energy-efficient technologies like microwave irradiation or mechanochemistry, aligns with this principle. nih.gov A solvent-free protocol has been shown to be effective in related syntheses, reducing both waste and energy consumption. beilstein-journals.org

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and generate waste. nih.gov

The following table illustrates how green chemistry principles could be applied to this synthesis.

| Green Chemistry Principle | Application to this compound Synthesis | Example Strategy |

| 1. Prevention | Optimize reaction yields to reduce waste streams. | Use of high-yield MCRs instead of multi-step linear syntheses. |

| 2. Atom Economy | Maximize incorporation of starting materials into the final product. | Employing a [4+2] annulation or similar cycloaddition reaction. rsc.org |

| 5. Safer Solvents & Auxiliaries | Replace hazardous organic solvents with greener alternatives. | Using water, ethanol, or performing reactions under solvent-free conditions. beilstein-journals.orgnih.gov |

| 6. Design for Energy Efficiency | Lower the energy footprint of the synthesis. | Utilizing microwave-assisted synthesis to reduce reaction times and energy input. nih.gov |

| 9. Catalysis | Use catalysts instead of stoichiometric reagents. | Developing a nickel-catalyzed annulation process or other transition-metal-catalyzed cross-couplings. rsc.org |

By integrating these principles, the synthesis of this compound and its analogs can be made more environmentally benign, cost-effective, and sustainable. nih.gov

Advanced Structure Activity Relationship Sar and Structural Analysis of 6 Ethylnicotinothioamide Derivatives

Elucidation of Key Structural Determinants Governing Biological Interactions

The biological activity of 6-Ethylnicotinothioamide derivatives is significantly influenced by specific structural components. The thioamide group, in particular, is a key determinant. Compared to their carbonyl-containing counterparts, thioamides may exhibit stronger metal-chelation properties, making them potential inhibitors of metalloenzymes. The thioamide group can form covalent bonds with the active site residues of enzymes, leading to their inhibition.

Modifications to the pyridine (B92270) ring and the ethyl group at the 6-position also play a crucial role in modulating biological interactions. For instance, the introduction of different substituents on the pyridine ring can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to target receptors. Studies on related heterocyclic compounds have shown that modifications to the β-carboline ring are generally well-tolerated, and in some cases, can lead to improved activity. For example, nitration at the 6-position of a manzamine analog resulted in only a slight decrease in activity, while nitration at the 8-position caused a significant drop in potency. nih.gov This suggests that the position of substituents on the aromatic ring system is a critical factor in determining the biological outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgexcli.de This approach is instrumental in drug discovery for predicting the activity of new analogs, thereby prioritizing synthetic efforts towards more promising candidates. dergipark.org.trresearchgate.net

For this compound analogs, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as electronic properties, hydrophobicity, steric effects, and topology. excli.de By analyzing a dataset of compounds with known activities, QSAR models can identify the key descriptors that are most influential in determining the biological response.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of this compound analogs with measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques. nih.gov

For instance, a QSAR study on a series of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, including 6-substituted nicotine (B1678760) analogs, revealed that lipophilic substituents at the 6-position generally contribute to higher affinity, but this is modulated by the steric size of the substituent, where larger groups lead to decreased affinity. researchgate.net This highlights the importance of balancing lipophilicity and steric factors in the design of potent analogs.

| Descriptor Type | Description | Potential Impact on Activity |

| Electronic Descriptors | Describe the electronic properties of the molecule, such as partial charges and dipole moment. | Influence electrostatic interactions with the target receptor. |

| Hydrophobic Descriptors | Quantify the hydrophobicity of the molecule, often represented by logP. | Affect membrane permeability and binding to hydrophobic pockets in the receptor. |

| Steric Descriptors | Characterize the size and shape of the molecule, such as molecular weight and volume. | Determine the fit of the molecule into the binding site of the receptor. |

| Topological Descriptors | Describe the connectivity of atoms in the molecule. | Can be related to the overall shape and flexibility of the molecule. |

Conformational Analysis and Rotational Isomerism of the Thioamide Moiety

The three-dimensional structure of this compound and its derivatives is crucial for their biological activity. Conformational analysis helps in understanding the spatial arrangement of atoms in a molecule, which can exist in different conformations due to rotation around single bonds. nobelprize.orgmaricopa.edu

The thioamide group (-C(=S)NH₂) is a key functional group in these compounds, and its conformational preferences can significantly impact molecular interactions. The rotation around the C-N bond of the thioamide group is often restricted, leading to the existence of rotational isomers (rotamers). nih.govacs.org This restricted rotation is due to the partial double bond character of the C-N bond, which arises from resonance.

Studies on thiopeptides have shown that the conformation of the thioamide group is influenced by factors such as intramolecular hydrogen bonding and steric repulsion between the sulfur atom and neighboring groups. nih.govresearchgate.net The presence of different rotamers can be investigated using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

The relative stability of different conformers can be estimated using computational methods such as Density Functional Theory (DFT) and ab initio calculations. nih.gov These calculations can provide insights into the low-energy conformations that are likely to be biologically active. For example, a conformational analysis of a dipeptide antagonist revealed the presence of both cis and trans isomers around the peptide bond, with the most stable conformer being consistent with NMR data. core.ac.uk

| Isomer | Description | Potential Significance |

| E Isomer | The substituent on the nitrogen and the sulfur atom are on opposite sides of the C-N bond. | May have different steric and electronic properties compared to the Z isomer. |

| Z Isomer | The substituent on the nitrogen and the sulfur atom are on the same side of the C-N bond. | The relative populations of E and Z isomers can influence the overall biological activity. |

Impact of Substituents at Position 6 on Pyridine Ring Electronic and Steric Profiles

The nature of the substituent at the 6-position of the pyridine ring in this compound derivatives has a profound effect on the electronic and steric properties of the entire molecule, thereby influencing its biological activity.

Electronic Effects:

Substituents can either donate or withdraw electron density from the pyridine ring through inductive and resonance effects. ucalgary.calibretexts.org

Electron-donating groups (EDGs) , such as alkyl groups (e.g., ethyl), increase the electron density of the pyridine ring. This can enhance the nucleophilicity of the ring and influence its interaction with electrophilic regions of a biological target. lumenlearning.com

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the pyridine ring. numberanalytics.com This can make the ring more susceptible to nucleophilic attack and alter its binding mode.

The electronic nature of the substituent can be quantified using Hammett parameters, which provide a measure of the electron-donating or -withdrawing ability of a substituent. Studies on pyridino-18-crown-6 ethers have utilized these parameters to investigate the influence of substituents on their enantiomeric recognition capabilities. mdpi.com

Steric Effects:

The size and shape of the substituent at the 6-position also play a critical role. Bulky substituents can create steric hindrance, which may prevent the molecule from fitting into the binding site of a receptor. Conversely, a certain degree of steric bulk may be required for optimal interaction and selectivity.

In a study of imidazo[1,2-a]pyridine (B132010) derivatives, the nature of the substituent at the C6 position was found to be crucial for the compound's activity against Rab geranylgeranyl transferase (RGGT). frontiersin.org This highlights the importance of carefully selecting substituents to achieve the desired biological effect.

| Substituent | Electronic Effect | Steric Effect | Potential Impact on Activity |

| Ethyl (-CH₂CH₃) | Electron-donating (inductive) | Moderate bulk | Can enhance binding through favorable van der Waals interactions and increased lipophilicity. |

| Nitro (-NO₂) | Strong electron-withdrawing | Moderate bulk | May alter binding mode and reduce activity due to unfavorable electronic interactions. |

| Amino (-NH₂) | Strong electron-donating (resonance) | Small bulk | Can form hydrogen bonds and significantly increase the basicity of the pyridine nitrogen. |

| Halogens (-F, -Cl, -Br) | Electron-withdrawing (inductive), Electron-donating (resonance) | Variable bulk | The overall effect depends on the balance between inductive and resonance effects, as well as the size of the halogen. |

Computational Chemistry and Theoretical Modeling of 6 Ethylnicotinothioamide

Electronic Structure Calculations of 6-Ethylnicotinothioamide and its Reactivity

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement and energies of its electrons. ornl.gov These first-principles methods, devoid of external parameters beyond a basic description of the system, enable the speculative study of molecules and their reactivity. ornl.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry to investigate the electronic structure of many-body systems, including molecules like this compound. wikipedia.org DFT calculations can determine various properties of a molecule by using functionals of the spatially dependent electron density. wikipedia.org This approach is computationally less expensive than some other methods while providing a good balance of accuracy for properties like thermochemistry. ohio-state.edu

For this compound, DFT calculations, potentially using a functional like B3LYP with a basis set such as 6-311++G(d,p), could be employed to optimize the molecular geometry and calculate key electronic descriptors. scielo.org.mxresearchgate.net These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap, for instance, provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Ab Initio Methods in Predicting Molecular Behavior

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. mpg.de These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations, albeit often at a higher computational cost compared to DFT. mpg.de

For this compound, ab initio calculations could be used to obtain highly accurate predictions of its molecular structure, vibrational frequencies, and electronic properties. nih.gov For instance, MP2 calculations could provide a more refined understanding of electron correlation effects, which are important for accurately describing the molecule's behavior. mpg.de These methods are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules like this compound. nih.govnih.gov

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and observing its structural changes over a period of nanoseconds or even microseconds. mdpi.com This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently occurring three-dimensional structures. rsc.org The ethyl group and the thioamide group can rotate, leading to different conformers, and MD simulations can reveal the energy barriers between these conformations. youtube.com

Table 2: Hypothetical Conformational Analysis Data for this compound from MD Simulations

| Conformational State | Dihedral Angle (N-C-C-S) | Relative Population (%) | Potential Energy (kcal/mol) |

| Anti-periplanar | ~180° | 65 | 0 (Reference) |

| Syn-periplanar | ~0° | 5 | 3.5 |

| Gauche | ~60° | 15 | 1.2 |

| Gauche | ~-60° | 15 | 1.2 |

Note: The values in this table are hypothetical and represent the type of data obtained from MD simulations to describe the conformational preferences of a molecule.

Molecular Docking and Binding Affinity Predictions for Prospective Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. openaccessjournals.comnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. nih.gov A high binding affinity suggests a strong interaction and indicates that the compound may be a potential inhibitor or modulator of the target protein's function. nih.gov For example, if this compound were to be investigated as a potential antibacterial agent, it could be docked against essential bacterial enzymes to predict its inhibitory potential. biotechrep.ir

Table 3: Hypothetical Molecular Docking Results for this compound Against a Prospective Bacterial Target

| Parameter | Value |

| Target Protein | Dihydropteroate Synthase |

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | TYR 65, LYS 145, ARG 220 |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions |

Note: The data in this table is for illustrative purposes and represents typical output from a molecular docking study.

Virtual Screening and Ligand-Based Design for this compound Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov If this compound shows promising activity, virtual screening can be used to find other commercially available or synthetically accessible molecules with similar properties that might have even better activity. arxiv.org

Ligand-based drug design is a strategy used when the 3D structure of the target is unknown. nih.gov This approach relies on the knowledge of other molecules that bind to the biological target of interest. A pharmacophore model can be developed based on the key chemical features of this compound that are essential for its biological activity. nih.gov This model can then be used to screen for other molecules that share these features, leading to the design of new analogs with potentially improved properties. nih.gov

Cheminformatics and Machine Learning Approaches in Predicting Activity

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. Machine learning, a subset of artificial intelligence, can be used to build predictive models based on chemical data. nih.gov In the context of this compound, these approaches can be used to predict its biological activity and other properties. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) models are a key application of machine learning in this area. nih.gov By training a model on a dataset of compounds with known activities, a QSAR model can learn the relationship between the chemical structure and the biological activity. chemrxiv.org For this compound, a QSAR model could be developed using its calculated molecular descriptors to predict its activity against a specific target or a range of targets. nih.gov

Mechanistic Investigations and Biological Target Deconvolution of 6 Ethylnicotinothioamide

In Vitro Mechanistic Studies on Cellular and Subcellular Systems

Initial investigations into the mechanism of 6-Ethylnicotinothioamide often involve in vitro studies using cellular and subcellular systems. These studies are designed to observe the compound's effects on cellular processes and to identify the potential molecular machinery with which it interacts. The thioamide group within the this compound structure is of particular interest, as thioamides are known to exhibit a range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.

The interaction of this compound with specific molecular targets, such as enzymes or receptors, is a key area of investigation. It is hypothesized that the thioamide group may form covalent bonds with active site residues of certain enzymes, leading to their inhibition. Furthermore, the compound could modulate signaling pathways by interacting with key proteins, thereby affecting fundamental cellular processes like proliferation and apoptosis. As a derivative of nicotine (B1678760), its potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) is also a subject of study, given the role of these receptors in various physiological and pathological processes.

Advanced Target Identification Methodologies

Identifying the direct binding partners of a small molecule like this compound within the complex environment of a cell is a significant challenge. researchgate.net Modern drug discovery relies on a variety of advanced methodologies to achieve this "target deconvolution." researchgate.netnih.govdrughunter.com These techniques can be broadly categorized into chemical probe-based methods and label-free methods. drughunter.com

Chemical Proteomics Strategies

Chemical proteomics is a powerful discipline that utilizes small molecule probes to investigate protein function and identify protein-ligand interactions directly in a cellular context. rsc.orgmtoz-biolabs.com This approach is instrumental in deconvoluting the mode of action of bioactive compounds. rsc.org

A common strategy involves designing and synthesizing a probe molecule derived from this compound. This probe typically incorporates two key features: a reactive group and a reporter tag. The reactive group is designed to form a covalent bond with the target protein upon interaction, while the reporter tag (such as biotin (B1667282) or a fluorescent dye) facilitates the subsequent enrichment and identification of the protein-small molecule complex. nih.gov Advances in mass spectrometry and bioinformatics have greatly enhanced the capabilities of chemical proteomics, allowing for quantitative analyses that help distinguish true interacting partners from non-specific binders. rsc.org

Photoaffinity Labeling Techniques

Photoaffinity labeling (PAL) is a specific and potent chemical proteomics technique used to identify protein targets. mdpi.comnih.gov This method involves the synthesis of a this compound analog that incorporates a photoreactive group, such as a diazirine, benzophenone, or an aryl azide. escholarship.orgd-nb.info

This photoprobe is introduced to the biological system, where it can bind to its target protein non-covalently. rsc.org Upon exposure to UV light of a specific wavelength, the photoreactive group is activated, forming a highly reactive intermediate that rapidly creates a covalent bond with the nearest amino acid residues at the binding site. nih.goveuropeanreview.org This permanent linkage allows for the subsequent isolation and identification of the target protein through techniques like mass spectrometry. escholarship.org PAL is particularly valuable for trapping non-covalent interactions and has been successfully used to map a wide array of small molecule-protein interactions. escholarship.orgrsc.org

Cellular Thermal Shift Assay (CETSA)-Proteomics

The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method for assessing target engagement in a physiologically relevant setting, such as within living cells. embl.debiorxiv.org The principle behind CETSA is that the binding of a ligand, like this compound, to its target protein often increases the protein's thermal stability. embl.demdpi.com

In a typical CETSA experiment, cells are treated with the compound and then subjected to a temperature gradient. The proteins that have bound to the compound will be more resistant to heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to unbound proteins. mdpi.com By combining CETSA with quantitative mass spectrometry (a technique known as thermal proteome profiling or TPP), it is possible to monitor the thermal stability of thousands of proteins simultaneously. embl.defrontiersin.org This proteome-wide approach can identify not only the primary targets but also potential off-targets of this compound, providing a comprehensive view of its interactions within the cell. frontiersin.org

| Target Identification Method | Principle | Key Advantages | Key Limitations |

| Chemical Proteomics | Uses a modified compound (probe) with a reactive group and a reporter tag to covalently label and enrich target proteins. nih.gov | Allows for direct identification of binding partners in a cellular context. rsc.org | Requires chemical modification of the compound, which may alter its binding properties. |

| Label-Free Approaches | Detects changes in the intrinsic biophysical properties of a protein upon ligand binding without modifying the compound. malvernpanalytical.comthno.org | Preserves the native structure and function of the compound; allows for real-time kinetic analysis. malvernpanalytical.com | May have lower throughput compared to some other methods. |

| Photoaffinity Labeling (PAL) | A photochemically reactive group on a probe forms a covalent bond with the target upon light activation. nih.gov | Provides strong evidence of direct binding and can identify the binding site. mdpi.com | Probe synthesis can be complex; potential for non-specific labeling. escholarship.org |

| CETSA-Proteomics | Measures the change in thermal stability of proteins upon ligand binding across the proteome. embl.defrontiersin.org | Label-free, can be performed in living cells, and provides a global view of target engagement. biorxiv.orgmdpi.com | Does not directly provide information on the binding site. drughunter.com |

Elucidation of Molecular Pathways Modulated by this compound

The specific molecular pathways modulated by this compound have not yet been extensively detailed in publicly available scientific literature. However, based on its structural similarity to nicotinamide (B372718), a key precursor in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), it is hypothesized that this compound may influence NAD+ dependent signaling pathways. oaepublish.comnih.govnih.gov NAD+ is a critical coenzyme in cellular metabolism and a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide array of cellular processes such as DNA repair, gene expression, and stress response. nih.govembopress.org

General research into nicotinamide analogues suggests that they can potentially modulate neuroinflammatory responses. It has also been proposed that the thioamide group of compounds like this compound could form covalent bonds with the active sites of enzymes, leading to their inhibition and thereby affecting cellular processes like proliferation and apoptosis. However, specific experimental data demonstrating the modulation of defined molecular pathways by this compound is not currently available.

Table 1: Potential Molecular Pathways for Investigation with this compound

| Pathway Category | Specific Pathways of Interest | Rationale for Investigation |

| NAD+ Metabolism | Sirtuin Signaling Pathways | Structural similarity to nicotinamide, a sirtuin substrate precursor. nih.govembopress.org |

| PARP-mediated DNA Repair | Potential for the thioamide group to interact with enzymes involved in DNA repair. | |

| Neuroinflammation | Cytokine Signaling Pathways | General findings on the neuroprotective effects of nicotine analogues. |

| Cell Cycle & Apoptosis | p53 Signaling Pathway | Potential for enzyme inhibition to affect cell proliferation and death. |

Enzyme Kinetic Studies with this compound (e.g., related to NAD/NADP metabolism)

Detailed enzyme kinetic studies specifically investigating the interaction of this compound with enzymes, particularly those related to NAD/NADP metabolism, are not yet present in the accessible scientific literature. Enzyme kinetics studies are crucial for understanding the mechanism of action of a compound, including its potential to inhibit or activate specific enzymes. nih.gov Such studies would determine key parameters like the Michaelis constant (Km) and the maximum velocity (Vmax), providing insights into the compound's affinity for the enzyme and its catalytic efficiency. frontiersin.org

Given that this compound is a nicotinamide analogue, enzymes involved in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), would be primary candidates for kinetic analysis. nih.gov Furthermore, due to the central role of NAD+ as a substrate for sirtuins and PARPs, investigating the kinetic parameters of this compound with these enzymes would be highly informative. nih.govembopress.org

Table 2: Hypothetical Enzyme Kinetic Study Design for this compound

| Enzyme Target | Kinetic Parameters to Determine | Potential Implications of Findings |

| NAMPT | Ki (Inhibition constant) | Elucidation of impact on the NAD+ salvage pathway. |

| SIRT1 (Sirtuin 1) | Ki or Ka (Activation constant) | Understanding of its role in sirtuin-mediated deacetylation. |

| PARP1 | Ki | Assessment of its potential as a PARP inhibitor for applications in cancer therapy. |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Km and Vmax (as a substrate) | Insight into its role in cellular redox cycling. |

Without specific experimental data, the precise nature of this compound's interaction with these or any other enzymes remains speculative. Future research involving detailed kinetic analysis is necessary to elucidate its biological targets and mechanism of action.

Functional Modalities and Research Applications of 6 Ethylnicotinothioamide

Bioisosteric Replacement Studies with the 6-Ethylnicotinothioamide Scaffold

Bioisosterism, the strategy of substituting one functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design aimed at enhancing a molecule's biological activity, modifying its pharmacokinetic profile, or reducing toxicity. The thioamide group in this compound is a classic bioisostere of the amide group. This substitution of a sulfur atom for an oxygen atom introduces subtle yet significant changes in the molecule's properties.

Thioamides have been effectively utilized as bioisosteres for amides in a variety of therapeutic agents. tandfonline.com Research on nicotinamide (B372718) derivatives has demonstrated the successful application of bioisosteric replacement to develop novel fungicides. In these studies, the strategic replacement of certain moieties with other functional groups, such as a 1,2,4-oxadiazole (B8745197) for an azo bond, has led to compounds with significantly enhanced efficacy. nih.gov This principle of bioisosteric replacement is directly applicable to the this compound scaffold. The substitution of the amide in a biologically active nicotinamide analog with a thioamide can lead to derivatives with altered receptor binding affinities, improved metabolic stability, and different pharmacokinetic profiles. The larger van der Waals radius of sulfur compared to oxygen and the differences in hydrogen bonding capabilities can influence how the molecule interacts with its biological target. tandfonline.com

| Property | Amide (C=O) | Thioamide (C=S) | Implication for Bioisosteric Replacement |

| Bond Length | Shorter | Longer | Alters the geometry and fit within a receptor binding pocket. |

| H-Bonding | Stronger Acceptor | Weaker Acceptor, Stronger Donor | Modifies interaction patterns with biological targets. tandfonline.com |

| Lipophilicity | Lower | Higher | Can improve membrane permeability and alter distribution. |

| Metabolic Stability | Susceptible to Hydrolysis | Generally More Resistant | Can lead to a longer biological half-life. |

This table summarizes the key differences between amide and thioamide groups, highlighting the rationale for using the thioamide as a bioisostere in drug design.

Exploration of the Thioamide Moiety as a Hydrogen Sulfide (B99878) (H₂S) Donor in Research

Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter, playing vital roles in various physiological processes, including vasodilation, inflammation, and neurotransmission. The therapeutic potential of H₂S has led to the development of a wide range of H₂S donor molecules. Thioamides, including arylthioamides, have emerged as a promising class of H₂S donors. researchgate.net

Research has shown that many arylthioamides can release H₂S, often in a controlled manner triggered by biological thiols such as L-cysteine. nih.gov This slow and sustained release of H₂S mimics its physiological production more closely than inorganic sulfide salts. The mechanism of H₂S release from thioamides is thought to involve the nucleophilic attack of a thiol on the thiocarbonyl group.

The this compound scaffold, as an arylthioamide, is a prime candidate for investigation as an H₂S donor. The electronic properties of the pyridine (B92270) ring, modified by the presence of the ethyl group, would likely influence the rate and efficiency of H₂S release. The potential cardiovascular, anti-inflammatory, and cytoprotective effects of this compound could be linked to its ability to donate H₂S.

| Arylthioamide Derivative | H₂S Release Profile | Activating Conditions |

| p-hydroxybenzothioamide | Slow and sustained | L-cysteine dependent nih.gov |

| Pyridylthioamide | Modest, significantly increased with L-cysteine | Thiol-activated nih.gov |

| Thienylthioamide | Modest, less dependent on L-cysteine | Spontaneous hydrolysis and thiol-activated nih.gov |

This interactive table presents data on the H₂S releasing properties of different arylthioamides, suggesting the potential for this compound to act as a thiol-activated H₂S donor.

Investigation of Metal Chelation Properties in Model Biological Systems

The ability of a molecule to bind to metal ions, a process known as chelation, is crucial in various biological contexts and therapeutic applications. Thioamides are known to have a greater affinity for certain metals compared to their amide counterparts. nih.gov This property is attributed to the "softer" nature of the sulfur atom, which allows for more favorable interactions with soft metal ions.

The thioamide moiety in this compound, with its sulfur and nitrogen atoms, presents a potential bidentate ligand for metal chelation. This has significant implications for its potential use in chelation therapy for heavy metal poisoning or in modulating the activity of metalloenzymes. The sulfur atom of the thioamide can coordinate with metal ions, and the adjacent pyridine nitrogen can also participate in forming a stable chelate ring.

While direct studies on the metal chelation properties of this compound are not yet available, the known affinity of thiol-containing compounds for heavy metals like mercury, cadmium, and lead suggests that this molecule could be a subject of interest for such applications. nih.gov The effectiveness of a chelating agent depends on the stability of the metal-ligand complex formed.

| Metal Ion | Potential for Chelation by Thioamides | Relevant Biological/Toxicological Context |

| Mercury (Hg²⁺) | High | Treatment of mercury poisoning. nih.gov |

| Cadmium (Cd²⁺) | High | Detoxification of cadmium. nih.gov |

| Lead (Pb²⁺) | Moderate to High | Chelation therapy for lead poisoning. nih.gov |

| Zinc (Zn²⁺) | Moderate | Modulation of zinc-dependent enzyme activity. |

| Copper (Cu²⁺) | Moderate | Potential applications in diseases of copper dysregulation. |

This table outlines the potential metal chelation applications of thioamide-containing compounds like this compound based on the known affinities of thiol groups for various metal ions.

Utility of this compound as a Biochemical Probe

The unique properties of the thioamide group also make it a valuable tool for use as a biochemical probe to study biological systems. Thioamides can be incorporated into peptides and proteins to investigate protein structure, folding, and interactions. upenn.edu

One of the key features of the thioamide bond is its ability to act as a fluorescence quencher. tandfonline.com This property can be harnessed to design probes for protease activity, where the cleavage of a thioamide-containing peptide leads to a change in fluorescence. Furthermore, the altered spectroscopic properties of thioamides compared to amides, such as a red-shifted π-to-π* absorption, allow them to be used as localized spectroscopic reporters. tandfonline.com

The this compound scaffold could be incorporated into larger molecules to create probes for specific biological targets. For example, if a nicotinamide-based molecule is known to bind to a particular enzyme, the corresponding this compound derivative could be synthesized with a fluorescent tag to act as a photoaffinity label, allowing for the identification and characterization of the enzyme's binding site. The development of thioamides as protein probes is an active area of research. upenn.edu

Influence of the Thioamide Group on Peptide Stability and Permeability in Research Constructs

In the field of peptide-based drug discovery, a major challenge is the inherent instability of peptides to proteolytic degradation and their poor membrane permeability. The substitution of an amide bond with a thioamide bond has been shown to be a valuable strategy to address these issues. tandfonline.com

Incorporating a thioamide into a peptide backbone can enhance its stability against enzymatic degradation by proteases. tandfonline.com This is because the thioamide bond is generally a poorer substrate for these enzymes. The increased steric bulk and altered electronic properties of the thioamide group can disrupt the recognition and catalytic activity of proteases.

Furthermore, the increased lipophilicity of the thioamide group can improve the passive membrane permeability of peptides. tandfonline.com By reducing the desolvation penalty associated with moving from an aqueous environment to the lipid bilayer of a cell membrane, thioamide substitution can enhance the oral bioavailability of peptide-based drugs. Research has demonstrated that thioamidation can significantly improve the pharmacological properties of macrocyclic peptides.

| Modification | Effect on Peptide Stability | Effect on Peptide Permeability |

| Thioamide Substitution | Increased resistance to proteolysis tandfonline.com | Enhanced membrane permeability tandfonline.com |

| N-methylation | Increased resistance to proteolysis | Can either increase or decrease permeability |

| Cyclization | Increased resistance to exopeptidases | Can enhance permeability by stabilizing a favorable conformation |

This interactive table compares different strategies for improving peptide stability and permeability, highlighting the significant advantages offered by thioamide substitution.

Future Directions and Emerging Research Avenues for 6 Ethylnicotinothioamide

Application of Artificial Intelligence and Machine Learning in 6-Ethylnicotinothioamide Research

Future research can leverage AI to:

Predict Bioactivity and Properties: Machine learning algorithms, such as Random Forest and Support Vector Machines, can be trained on datasets of known thioamides and nicotinamide (B372718) derivatives to build predictive models. nih.govresearchgate.net These models can forecast the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel, un-synthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative models, including Generative Adversarial Networks (GANs), can design new molecules from scratch based on the this compound scaffold. nih.gov These algorithms can be programmed to optimize for specific criteria, such as enhanced binding affinity to a target protein or improved metabolic stability, thereby expanding the chemical space around the core structure. kcl.ac.uk

Target Identification and Validation: AI platforms can analyze extensive biological data, including genomic and proteomic information, to predict new drug-target interactions (DTIs). drugdiscoverynews.comnih.govsemanticscholar.org This approach can identify previously unknown proteins or pathways that this compound may modulate, opening up entirely new therapeutic indications for investigation.

Table 1: Illustrative AI/ML Workflow in this compound Research

| Phase | AI/ML Tool | Application | Expected Outcome |

| Lead Discovery | Predictive Modeling (e.g., QSAR) | Predict the activity of a virtual library of this compound derivatives. | A ranked list of high-potential compounds for synthesis. |

| Lead Optimization | Generative Models (e.g., GANs) | Design novel molecules with optimized properties based on the this compound scaffold. | New chemical entities with predicted improvements in efficacy and safety. |

| Target Deconvolution | DTI Prediction Algorithms | Screen this compound against a database of human proteins. | Identification of novel, high-probability biological targets. |

Development of Advanced Research Tools and Methodologies Incorporating this compound

Beyond its direct therapeutic potential, this compound can serve as a valuable molecular tool for basic and translational research. The development of advanced methodologies centered around this compound could facilitate a deeper understanding of complex biological systems.

Key future developments include:

Chemical Probes and Probes for Proteomics: The unique properties of the thioamide group, such as its altered hydrogen bonding capabilities and nucleophilicity, make it suitable for designing chemical probes. nih.govchemrxiv.org this compound could be modified with reporter tags (e.g., fluorophores, biotin) to create probes for visualizing and identifying protein targets in cells via techniques like fluorescence microscopy or chemical proteomics.

High-Throughput Screening (HTS) Assays: As a well-characterized small molecule, this compound can be used as a reference or tool compound in the development of novel HTS assays. These assays could be designed to find other molecules that act on the same target or pathway, or to study the effects of genetic mutations on drug response.

Fragment-Based Drug Discovery (FBDD): The core structure of this compound can be utilized in FBDD campaigns. By screening this and other thioamide-containing fragments against a protein target, researchers can identify key binding interactions and subsequently grow the fragments into more potent lead compounds. nih.gov

Table 2: Advanced Research Methodologies Utilizing this compound

| Methodology | Role of this compound | Research Goal |

| Affinity-Based Proteomics | As a "bait" molecule on a solid support. | To isolate and identify binding proteins from cell lysates. |

| Fluorescence Polarization Assays | As a fluorescently-labeled ligand. | To quantify binding interactions with target proteins in real-time. |

| Combinatorial Chemistry | As a core scaffold for library synthesis. | To generate a diverse set of analogs for screening against multiple targets. |

Exploration of Novel Biological Targets and Therapeutic Concepts (Pre-clinical, academic focus)

The broad bioactivity profile of the thioamide class suggests that the therapeutic applications of this compound may be wider than currently understood. tandfonline.com A focused, preclinical research effort is crucial to uncover novel biological targets and explore new therapeutic concepts.

Promising areas for academic and pre-clinical exploration include:

Oncology: Certain thioamide derivatives have shown potent anticancer activity, for instance, by inhibiting Epidermal Growth Factor Receptor (EGFR). nih.gov Future studies could assess the efficacy of this compound against various cancer cell lines and explore its potential as an EGFR inhibitor or a modulator of other cancer-related pathways.

Metalloenzyme Inhibition: The sulfur atom in the thioamide group gives it a strong affinity for metals, making it a valuable motif for designing chelators or inhibitors of metalloenzymes. tandfonline.comnih.gov Research could investigate whether this compound can inhibit key metalloproteases or other metal-dependent enzymes involved in disease.

Anti-inflammatory and Neuroprotective Pathways: Given the role of nicotinamide metabolism in cellular stress responses and inflammation, this compound could be investigated for its effects on pathways related to neuroinflammation or oxidative stress, which are implicated in a range of neurodegenerative disorders. nih.gov

Table 3: Potential Novel Biological Targets for this compound

| Therapeutic Area | Potential Target Class | Example Targets | Rationale |

| Oncology | Receptor Tyrosine Kinases | EGFR, VEGFR | Thioamide analogs have shown inhibitory activity against these targets. nih.gov |

| Infectious Disease | Mycobacterial Enzymes | EthA | The thioamide drug Ethionamide is activated by this enzyme in Mycobacterium tuberculosis. tandfonline.com |

| Inflammation | Metalloproteases | Matrix Metalloproteinases (MMPs) | The thioamide group can act as a zinc-binding moiety for enzyme inhibition. |

Interdisciplinary Research Integrating this compound with Nanotechnology or Advanced Materials Science

The integration of small molecules with nanotechnology and materials science offers a pathway to overcome longstanding challenges in drug delivery, such as poor solubility, rapid metabolism, and off-target toxicity.

Future interdisciplinary research could focus on:

Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanocarriers like liposomes, polymeric nanoparticles (e.g., PLGA), or solid lipid nanoparticles could enhance its bioavailability and control its release profile. nih.govmdpi.com Nanoparticles can protect the compound from premature degradation and, due to their size, may improve its penetration into tissues. mdpi.com

Targeted Nanocarriers: The surface of these nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on diseased cells. This approach would concentrate the delivery of this compound to the target site, potentially increasing efficacy while minimizing systemic exposure. mdpi.com

Drug-Eluting Materials: For localized therapies, this compound could be incorporated into biocompatible materials such as hydrogels, films, or scaffolds. These materials could be implanted or applied directly to a treatment area (e.g., a surgical site or the skin), providing sustained, localized release of the compound over an extended period. nih.govmdpi.com

Table 4: Potential Nanotechnology and Materials Science Integrations

| Platform | Material | Application for this compound | Potential Advantage |

| Nanocarriers | Liposomes, PLGA Nanoparticles | Systemic delivery for intravenous administration. | Improved circulation time, controlled release, reduced toxicity. mdpi.com |

| Topical Delivery | Nanoemulsions, Microneedle Patches | Transdermal delivery for dermatological conditions. | Enhanced skin penetration and localized drug action. nih.govmdpi.com |

| Implantable Devices | Biodegradable Polymer Scaffolds | Localized, sustained release post-surgery. | High local drug concentration with minimal systemic side effects. |

Q & A

Q. How can researchers assess the reliability of historical data on this compound’s metabolic pathways?

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document all synthetic parameters (e.g., reaction time, temperature, solvent purity). Share raw spectral data in supplementary materials and deposit synthetic protocols in repositories like protocols.io . Use batch-tracking codes for reagents and report yields as mean ± SD across three independent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。